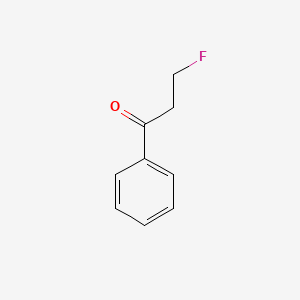

3-Fluoro-1-phenylpropan-1-one

Description

Significance of Organofluorine Compounds in Advanced Synthetic Methodologies

The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. chemsrc.comnih.gov The high electronegativity of fluorine, combined with its relatively small size, can lead to significant changes in a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govrsc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. rsc.org

The carbon-fluorine bond is one of the strongest single covalent bonds in organic chemistry, which contributes to the enhanced thermal and metabolic stability of fluorinated compounds. rsc.org Consequently, the development of efficient and selective methods for introducing fluorine into complex organic structures is of paramount importance to synthetic chemists. chemsrc.combeilstein-journals.org These fluorinated molecules serve as versatile building blocks, enabling the construction of complex molecular architectures with tailored properties. nih.gov

Overview of Ketone Fluorination Strategies and Their Research Relevance

Ketones are fundamental structural motifs in organic chemistry, and their fluorinated analogues are crucial intermediates for introducing fluorine into more complex systems. chemsrc.comsioc-journal.cn Research has historically focused on α-fluorinated ketones, as the protons on the carbon adjacent to the carbonyl group are acidic and can be readily substituted with fluorine using various electrophilic fluorinating agents. researchgate.netacs.org

However, the synthesis of distally fluorinated ketones, where the fluorine atom is at the β, γ, or a more remote position, is a more formidable challenge. chemsrc.comsioc-journal.cn This has spurred the development of innovative synthetic strategies. These can be broadly categorized:

Electrophilic Fluorination: This involves the use of reagents that deliver an electrophilic fluorine equivalent ("F+"). Reagents such as Selectfluor® (a brand name for F-TEDA-BF4) are widely used for the fluorination of enols or enolates. sapub.orgalfa-chemistry.com This is a common method for producing α-fluoro ketones and has been adapted for more complex systems. sapub.orgmdpi.com

Nucleophilic Fluorination: These methods use a nucleophilic fluoride (B91410) source, like the fluoride anion (F⁻), to displace a leaving group. tcichemicals.com Deoxofluorination, where a hydroxyl group is replaced by fluorine, is a key example of this strategy. acs.org

Ring-Opening Fluorination: This innovative approach uses strained ring systems, such as tertiary cyclopropanols or cyclobutanols, as precursors. A silver-catalyzed ring-opening reaction can generate β- and γ-fluorinated ketones, respectively, through a process believed to involve radical intermediates. researchgate.netacs.orgresearchgate.net

Olefin Fluorination: The difunctionalization of alkenes provides a direct route to construct β- and γ-fluorinated ketones. chemsrc.com

C-H Fluorination: The direct, selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond is a highly desirable but challenging transformation. chemsrc.com Palladium-catalyzed methods have shown promise in activating C(sp³)–H bonds at the β-position of carboxylic acids and related compounds. chemicalbook.com

The development of these methods is crucial as the position of the fluorine atom dramatically influences the molecule's reactivity and properties.

Specific Research Context of 3-Fluoro-1-phenylpropan-1-one within Beta-Fluorinated Ketones

This compound, with the chemical formula C₉H₉FO, is a prime example of a β-fluorinated ketone. nih.gov Its structure, featuring a fluorine atom on the carbon beta to the carbonyl group, places it in a class of compounds that cannot typically be synthesized by direct enolate fluorination. The synthesis of such molecules requires specialized methods that can achieve regioselective fluorination at a non-activated C(sp³)–H bond. sioc-journal.cncaltech.edu

Research into the synthesis of β-fluorinated ketones has explored several advanced strategies. One notable method is the silver-catalyzed ring-opening of 1-aryl-substituted tertiary cyclopropanols, which yields β-fluorinated ketones. acs.org Another catalytic approach involves the Wacker-type oxidation of allylic fluorides, which can produce β-fluorinated aldehydes that are precursors to other carbonyl compounds. caltech.edu

The reactivity of fluorinated ketones is also a subject of significant research. For instance, studies on the reaction of indoles with various aromatic fluoromethyl ketones have shown that the position of the fluorine atom is critical. While trifluoromethyl and difluoromethyl ketones readily react, a related α-fluoro ketone (2-fluoro-1-phenylethan-1-one) was found to be unreactive under the same basic conditions, potentially due to the presence of enolizable protons. beilstein-journals.org Furthermore, the electrophilic fluorination of 1,3-dicarbonyl compounds that share the 1-phenylpropan-1,3-dione backbone, such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, with reagents like Selectfluor has been used to generate fluorinated heterocyclic systems. researchgate.netrsc.org These studies on closely related structures provide valuable insight into the chemical behavior and synthetic potential of the this compound scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.16 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 30390-95-5 nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCF nih.gov |

| InChI Key | BVQSKDXGYMDVDC-UHFFFAOYSA-N nih.gov |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

| Monoisotopic Mass | 152.063743068 Da nih.gov |

Table 2: Selected Strategies for the Synthesis of Fluorinated Ketones

| Strategy | Reagent(s) / Catalyst | Position of Fluorination | Reference |

| Electrophilic Fluorination | Selectfluor® | α-position | sapub.org |

| Electrophilic Fluorination | Hydrogen Fluoride (HF) / Iodosylbenzene (PhIO) | α-position | mdpi.com |

| Ring-Opening Fluorination | Selectfluor® / Silver Nitrate (AgNO₃) | β- or γ-position | acs.org |

| C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) / Palladium(II) acetate | β-position | chemicalbook.com |

| Wacker-type Oxidation | O₂ / Pd(Quinox)Cl₂ / CuCl₂ | β-position (yields aldehyde) | caltech.edu |

| One-Pot Fluorination/Cyclization | Selectfluor® / Sulfuric Acid (H₂SO₄) | α-position (on a 1,3-dione precursor) | rsc.org |

Structure

3D Structure

Properties

CAS No. |

30390-95-5 |

|---|---|

Molecular Formula |

C9H9FO |

Molecular Weight |

152.16 g/mol |

IUPAC Name |

3-fluoro-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9FO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

BVQSKDXGYMDVDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCF |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of 3 Fluoro 1 Phenylpropan 1 One and Analogous Structures

Direct Fluorination Protocols for Ketones

Direct fluorination of ketones at the α-position is a primary strategy for synthesizing α-fluoroketones. This approach involves the direct introduction of a fluorine atom to the carbon adjacent to the carbonyl group.

Electrophilic Fluorination Using N-F Reagents, including Selectfluor

Electrophilic fluorination is a widely used method that employs reagents with a nitrogen-fluorine (N-F) bond, where the fluorine atom is electron-deficient and acts as an electrophile. alfa-chemistry.com These reagents are generally stable, easy to handle, and offer a high degree of selectivity. juniperpublishers.comacsgcipr.org

Key N-F reagents include:

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : This is a versatile and commercially available reagent known for its high reactivity and broad substrate scope. acsgcipr.orgbeilstein-journals.org It can fluorinate a variety of substrates, including ketones, enol esters, and electron-rich aromatic compounds. acsgcipr.orgcore.ac.uk The reaction of ketones with Selectfluor often proceeds under mild conditions to yield the corresponding α-fluoroketones. core.ac.ukorganic-chemistry.org For instance, the direct regioselective fluorination of various ketones to α-fluoroketones has been achieved in water using Selectfluor, with sodium dodecyl sulfate (B86663) (SDS) acting as a promoter. organic-chemistry.org

N-Fluorobenzenesulfonimide (NFSI) : NFSI is another stable, crystalline, and commercially available electrophilic fluorinating agent. scispace.combeilstein-journals.org It is effective for the fluorination of a range of nucleophiles, from organometallic species to activated aromatic compounds. scispace.com In the context of ketones, NFSI can be used to synthesize α-fluoroketones from the corresponding ketone enolates. nih.gov For example, the reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones with NFSI can produce the corresponding 2-fluoro-1,3-dione intermediate. rsc.org

N-Fluoropyridinium salts : These salts are also effective electrophilic fluorinating agents. juniperpublishers.com

The general mechanism for electrophilic fluorination of ketones involves the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine atom of the N-F reagent.

| Reagent | Description |

| Selectfluor | A highly reactive and versatile electrophilic fluorinating agent. acsgcipr.orgbeilstein-journals.org |

| NFSI | A stable, crystalline solid used for electrophilic fluorination. scispace.combeilstein-journals.org |

| N-Fluoropyridinium salts | A class of effective electrophilic fluorinating agents. juniperpublishers.com |

Nucleophilic Fluorination Methodologies with Fluoride (B91410) Sources

Nucleophilic fluorination offers an alternative route to α-fluoroketones, typically starting from α-haloketones. nih.govmdpi.com In this method, a nucleophilic fluoride source replaces a halogen atom (e.g., bromine or chlorine) at the α-position of the ketone. nih.gov

Common nucleophilic fluoride sources include:

Potassium fluoride (KF) and Cesium fluoride (CsF) : These are cost-effective but can be highly basic. alfa-chemistry.com

Tetrabutylammonium (B224687) hydrogen difluoride : This reagent can smoothly fluorinate α-bromo- or α-chloroketones to give good yields of the corresponding fluorinated compounds. nih.gov

[IPrH][F(HF)₂] : This is a highly selective and soluble reagent that can be used for the microwave-assisted fluorination of various substrates, including α-haloketones. organic-chemistry.orgresearchgate.net

The efficiency of nucleophilic fluorination can be enhanced by using phase-transfer catalysts or by working in specific solvent systems. alfa-chemistry.com

| Fluoride Source | Starting Material | Key Features |

| Potassium fluoride (KF) | α-Haloketones | Cost-effective, highly basic. alfa-chemistry.com |

| Cesium fluoride (CsF) | α-Haloketones | Cost-effective, highly basic. alfa-chemistry.com |

| Tetrabutylammonium hydrogen difluoride | α-Bromo- or α-chloroketones | Good yields, smooth reaction. nih.gov |

| [IPrH][F(HF)₂] | α-Haloketones | High selectivity, soluble, microwave-assisted. organic-chemistry.orgresearchgate.net |

Oxyfluorination of Olefins as a Route to α-Fluoroketones

Oxyfluorination of olefins presents an indirect yet effective method for the synthesis of α-fluoroketones. organic-chemistry.org This process involves the simultaneous addition of a fluorine atom and an oxygen-containing group across the double bond of an alkene. A metal-free, green catalytic system has been developed for the oxyfluorination of olefins, demonstrating good functional group tolerance. organic-chemistry.org

Direct C-H Fluorination Approaches

Direct C-H fluorination is an attractive strategy for synthesizing fluorinated compounds as it avoids the need for pre-functionalized starting materials. sioc-journal.cn Recent advancements have shown that ketones can act as directing groups in photocatalytic sp³ C-H fluorination. rsc.org Using Selectfluor, a catalytic amount of benzil, and visible light, selective β- and γ-fluorination of aliphatic ketones has been achieved. rsc.org Another approach involves the use of a catalytic N-oxyl radical to abstract a hydrogen atom, followed by trapping of the resulting carbon radical with Selectfluor. organic-chemistry.org

Indirect Synthetic Pathways

Besides the direct fluorination of ketones, several indirect methods have been developed to access α-fluoroketones.

Decarboxylative Fluorination of Beta-Keto Acids

Decarboxylative fluorination of β-keto acids provides a valuable route to α-fluoroketones. organic-chemistry.org This method is particularly useful for the synthesis of tertiary α-fluoroketones, which can be challenging to prepare via the direct fluorination of asymmetrical ketones due to regioselectivity issues. thieme-connect.comresearchgate.net

The reaction typically involves treating a β-keto acid with an electrophilic fluorinating reagent like Selectfluor or NFSI. organic-chemistry.orgcas.cn The reaction can proceed without the need for a catalyst or base, yielding the corresponding α-fluoroketone in good to high yields. thieme-connect.comresearchgate.net Mechanistic studies suggest that the reaction proceeds through electrophilic fluorination followed by decarboxylation. cas.cn

A study reported the cesium carbonate (Cs₂CO₃)-mediated decarboxylative fluorination of β-ketoacids using NFSI in a mixed solvent system of acetonitrile (B52724) and water, which was applicable to both electron-rich and electron-deficient substrates. cas.cn Another catalyst-free method involved the decarboxylative fluorination of tertiary β-keto carboxylic acids with Selectfluor in DMF. thieme-connect.com

| Reagent | Substrate | Conditions | Outcome |

| Selectfluor | Tertiary β-keto carboxylic acids | Catalyst-free, DMF | Good to high yields of α-fluoroketones. thieme-connect.comresearchgate.net |

| NFSI | β-ketoacids | Cs₂CO₃, MeCN/H₂O | Good yields for a broad scope of substrates. cas.cn |

Fluorination via Fluoroalkylation of Carbonyl Precursors

The direct fluoroalkylation of carbonyl precursors represents a significant strategy for synthesizing β-fluoroketones. One notable method involves the use of fluorinated phosphonium (B103445) salts as nucleophilic monofluoromethylation reagents. cas.cn For instance, the reaction of aldehydes and ketones with a fluorinated phosphonium salt, promoted by cesium carbonate, yields α-fluoro-β-hydroxy esters. cas.cn This approach highlights the potential of turning a substituent on a phosphorus atom into a nucleophile for C-C bond formation. cas.cn

Another innovative approach is the nucleophilic fluoroalkylation of imines, which provides access to chiral β-fluoro amines, valuable precursors for various bioactive molecules. cas.cn This method utilizes a sulfoximine (B86345) reagent and relies on the dynamic kinetic resolution of α-fluoro carbanions to achieve high stereoselectivity. cas.cnresearchgate.net The reaction demonstrates broad substrate scope and can be extended to difluoroalkylation reactions. cas.cn

Ring-Opening Fluorination Strategies for Distal Fluoro-ketones

Ring-opening fluorination of cycloalkanols has emerged as a powerful strategy for the synthesis of distal fluorinated ketones. sioc-journal.cn This approach often utilizes the "radical clock" strategy to obtain β- and γ-fluorinated ketones from the corresponding tertiary cyclopropanols and cyclobutanols. sioc-journal.cn

A silver-catalyzed ring-opening fluorination of cyclopropanols and cyclobutanols provides a regioselective route to β- and γ-fluorinated ketones, respectively. cas.cnacs.org This method is effective for a variety of substituted cyclopropanols, including both electron-rich and electron-deficient 1-arylcyclopropanols, affording the desired β-fluorinated products in moderate to good yields. cas.cn While cyclobutanols also undergo this transformation to yield γ-fluoroketones, their reactivity is generally lower, requiring longer reaction times. cas.cn Mechanistic studies suggest a radical-mediated pathway involving sequential C-C bond cleavage and C-F bond formation. acs.org

Photocatalysis has also been employed in ring-opening strategies. For example, the photo-induced ring-opening addition of cyclic alkoxy radicals to fluorinated alkenes delivers a range of remote gem-difluoroalkenyl ketone derivatives. rsc.orgresearchgate.net This method takes advantage of a proton-coupled electron transfer and β-scission process. rsc.org

Transformations from Fluorinated Alcohol or Halogenated Alkyl Precursors

The synthesis of 3-fluoro-1-phenylpropan-1-one and its analogs can also be achieved through transformations of pre-functionalized precursors, such as fluorinated alcohols or halogenated alkyl compounds.

One direct method involves the nucleophilic fluorination of a corresponding hydroxy precursor. For example, the treatment of a protected (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol with a fluorinating agent like DAST (diethylaminosulfur trifluoride) leads to the formation of a fluorinated intermediate, which can then be converted to the desired fluorinated amino acid. beilstein-journals.orgmdpi.com

Alternatively, halogenated precursors can be utilized. For instance, α,α-difluoro-β-iodoketones can be coupled with silyl (B83357) enol ethers in a photoredox-mediated reaction to synthesize 3-fluoropyridines. acs.org While this example leads to a heterocyclic structure, the initial preparation of the α,α-difluoro-β-iodoketone, such as 2,2-difluoro-3-iodo-1-phenylpropan-1-one, is a relevant transformation of a halogenated alkyl ketone. acs.org

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to produce enantiomerically pure fluorinated compounds is of paramount importance, particularly for pharmaceutical applications.

Catalytic Enantioselective Fluorination Processes

Catalytic enantioselective fluorination has become a powerful tool for constructing chiral fluorinated carbon centers. beilstein-journals.org Various transition-metal catalysts have been developed for the enantioselective fluorination of carbonyl compounds. For instance, chiral palladium complexes have been successfully used in the fluorination of β-ketoesters and α-chloro-β-keto phosphonates, yielding products with high enantioselectivity. nih.gov Similarly, scandium(III)/N,N'-dioxide complexes have been shown to be effective for the asymmetric C-H fluorination of 3-substituted oxindoles. beilstein-journals.org

Organocatalysis also offers an efficient strategy for the enantioselective α-fluorination of aldehydes and ketones. beilstein-journals.org Chiral organocatalysts can mediate the fluorination of racemic α-chloroaldehydes to produce α-chloro-α-fluoroaldehydes with high enantioselectivity, involving a kinetic resolution of the starting material. beilstein-journals.org

Dynamic Kinetic Resolution in the Preparation of Chiral Fluoro-Alcohol Intermediates

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. google.com This technique has been successfully applied to the synthesis of chiral fluoro-alcohol intermediates.

The DKR of racemic secondary alcohols, including those with halogen substituents, can be achieved using a combination of a biological catalyst (like a lipase) for the enantioselective acylation and a metal catalyst (such as a ruthenium complex) for the racemization of the unreacted alcohol. google.comresearchgate.net This approach has been demonstrated for substrates like 2-chloro-1-phenylethanol, yielding the desired enantiopure product in good yield and enantiomeric excess. google.com The development of new homogeneous and heterogeneous metal catalysts continues to expand the substrate scope and sustainability of the DKR process. researchgate.net

Biocatalytic Approaches for Enantiopure Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure precursors for chiral fluorinated compounds. nih.gov Enzymes, operating under mild conditions, can provide access to chiral building blocks with high enantiomeric excess. researchgate.netucl.ac.uk

Ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones to produce chiral alcohols. nih.govtandfonline.com Commercially available KREDs can reduce a variety of ketone substrates to their corresponding (R)- or (S)-alcohols with excellent conversion and enantiomeric excess (>99% ee). tandfonline.com The immobilization of these enzymes allows for their recycling and reuse, enhancing the sustainability of the process. tandfonline.com

Lipases are another important class of enzymes used in biocatalysis, particularly for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. researchgate.netunipd.it For example, lipase (B570770) B from Candida antarctica has been used for the kinetic resolution of 1-aryl-2-fluoroethylamines. researchgate.net Furthermore, monoamine oxidases (MAOs), especially engineered variants, can be used in deracemization processes to produce enantiomerically pure primary, secondary, and tertiary amines. researchgate.net

Mechanistic Insights and Reaction Dynamics of 3 Fluoro 1 Phenylpropan 1 One Chemistry

Elucidation of Reaction Mechanisms in C-F Bond Formation for Fluoroketones

The introduction of a fluorine atom onto the carbon backbone of a ketone is a critical transformation, governed by distinct mechanistic pathways. The primary method for synthesizing β-fluoroketones like 3-fluoro-1-phenylpropan-1-one involves the α-fluorination of a corresponding ketone, which proceeds through an enol or enolate intermediate.

The most prevalent mechanism is electrophilic fluorination . This process begins with the deprotonation of the ketone at the α-carbon, typically by a base, to form an enolate. This nucleophilic enolate then attacks an electrophilic fluorine source ("F+"). A variety of modern electrophilic fluorinating reagents have been developed for this purpose, including N-fluorobenzenesulfonimide (NFSI) and Selectfluor. beilstein-journals.orgresearchgate.netbeilstein-journals.org For instance, the synthesis of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using Selectfluor demonstrates this pathway, where the diketone likely forms an enolate that attacks the reagent. researchgate.net

While intermolecular nucleophilic substitution (S_N2) reactions on alkyl halides are common, they are notoriously difficult for alkyl fluorides due to the exceptional strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. cas.cn However, intramolecular S_N2 reactions can be effective, driven by the proximity of the nucleophile. Studies on the defluorinative cyclization of alkyl fluorides show that these reactions proceed with a complete inversion of configuration at the carbon center, providing strong support for a concerted S_N2 mechanism. cas.cn

Table 1: Common Electrophilic Fluorinating Agents and Their Role in C-F Bond Formation

| Reagent Name | Abbreviation | Proposed Intermediate | Reaction Context |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Enolate / Enamine | Organocatalytic asymmetric fluorination beilstein-journals.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Enolate | One-pot synthesis of 3-fluoroflavones researchgate.net |

| Diethylaminosulfur trifluoride | DAST | Alkoxide / Carbocationic | Fluorination of hydroxy precursors beilstein-journals.orgnih.gov |

Investigation of Intermediates and Transition States in Synthetic Transformations

The outcome of a chemical reaction is dictated by the transient species formed along the reaction coordinate. In the synthesis of fluoroketones, several key intermediates have been identified or proposed through experimental and computational studies.

In organocatalytic fluorinations , the reaction between a ketone and a chiral amine catalyst generates chiral enamine or iminium ion intermediates. beilstein-journals.org For example, in the fluorination of α-chloroaldehydes, a proposed mechanism involves the formation of an enamine intermediate from the catalyst and the aldehyde. This enamine is the species that attacks the electrophilic fluorine source, with the stereochemistry being directed by the chiral catalyst. beilstein-journals.org

Radical intermediates are central to pathways involving photoredox catalysis. In the photoredox-mediated coupling of α,α-difluoro-β-iodoketones, the reaction is initiated by the reduction of the iodide to generate a fluoroalkyl radical. acs.org The presence of this radical was confirmed by trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which completely inhibited the desired reaction and formed a TEMPO-radical adduct. acs.orgnih.gov

In transformations involving organometallic reagents , such as organozinc compounds, evidence points to the formation of short-lived, aggregated intermediates. nih.gov For the functionalization of C(sp³)–F bonds, spectroscopic analysis and cryogenic conditions have helped to characterize transient species. 19F NMR studies have identified upfield-shifted signals corresponding to intermediate zincate clusters, suggesting the formation of ate complexes like [Zn₁₂Ph₁₂F₁₄]²⁻. nih.gov These reactions are often conducted at very low temperatures (e.g., -78 °C) to suppress side reactions, underscoring the delicate nature of these intermediates. acs.org

Table 2: Key Intermediates in Fluoroketone Synthesis and Transformation

| Intermediate Type | Reaction Pathway | Method of Investigation | Source |

|---|---|---|---|

| Enolate / Enamine | Electrophilic / Organocatalytic Fluorination | Mechanistic Proposal / Kinetic Studies | beilstein-journals.orgbeilstein-journals.org |

| Fluoroalkyl Radical | Photoredox Catalysis | Radical Trapping (TEMPO) | acs.orgnih.gov |

| Carbocation-Zincate Ion Pair | Organometallic C-F Functionalization | Cryogenic ¹⁹F NMR, X-ray Crystallography | nih.gov |

| Iminium Ion | Organocatalytic Fluorination | Mechanistic Proposal | beilstein-journals.org |

Stereochemical Mechanisms in Asymmetric Fluorination Processes

Creating a specific stereoisomer of a chiral molecule like this compound requires asymmetric catalysis, where a chiral agent guides the reaction to favor one enantiomer over the other.

A powerful strategy is organocatalysis , which avoids the use of metals. In a typical mechanism, a chiral secondary amine catalyst reacts with the ketone to form a nucleophilic chiral enamine. The inherent chirality of the enamine, conferred by the catalyst, directs the incoming electrophilic fluorinating agent (like NFSI) to one face of the molecule. The bulky substituents on the catalyst sterically block the other face, leading to high enantioselectivity. beilstein-journals.org

Chiral Brønsted acids can also induce asymmetry. In one reported method, a chiral phosphoric acid promotes the addition of a nucleophile to a fluoroalkenyl heterocycle, creating a prochiral enamine intermediate. The key stereodetermining step is the subsequent asymmetric protonation of this enamine by the chiral acid catalyst. nih.gov Extensive DFT calculations have shown that steric interactions between the catalyst's bulky groups and the substrate are crucial for enforcing the high enantioselectivity of the proton transfer. nih.gov

Transition-metal catalysis offers another robust avenue. Chiral ligands coordinated to a metal center, such as iridium-N,P or rhodium-diphosphine complexes, create a well-defined chiral pocket. In the asymmetric hydrogenation of fluorinated olefins, the substrate coordinates to the chiral metal complex. The subsequent hydrogen delivery occurs preferentially from one face, dictated by the ligand's structure, to produce the fluorinated product with high enantiomeric excess. researchgate.net The control of stereoselectivity can also be influenced by subtle non-bonding interactions, such as those between an ammonium-based catalyst and the fluorine atoms of the substrate. nih.gov

Table 3: Overview of Asymmetric Methods for Synthesizing Chiral Fluorinated Compounds

| Catalysis Type | Catalyst Example | Key Stereocontrolling Step | Typical Enantioselectivity |

|---|---|---|---|

| Organocatalysis | Chiral Pyrrolidine Derivative | Face-selective attack on a chiral enamine intermediate | High (e.g., >90% ee) beilstein-journals.org |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Stereocontrolled proton transfer to a prochiral enamine | High (up to 99% ee) nih.gov |

| Transition Metal Catalysis | Iridium-N,P Complex | Face-selective hydrogenation of a coordinated olefin | Excellent (up to 99% ee) researchgate.net |

Analysis of Radical, Concerted, and Organometallic Pathways

The synthesis and transformation of fluoroketones can proceed through fundamentally different mechanistic routes, primarily categorized as radical, concerted, or organometallic pathways.

Radical pathways are often initiated by photoredox catalysts. acs.org In a typical cycle, a photocatalyst like fac-Ir(ppy)₃ is excited by visible light. acs.orgrsc.org The excited catalyst can then engage in a Single Electron Transfer (SET) with a substrate, such as an alkyl iodide, to generate a carbon-centered radical. acs.org This radical can then participate in subsequent bond-forming reactions. The involvement of radicals is strongly supported by experiments where the reaction is completely shut down in the presence of a radical scavenger like TEMPO. acs.orgnih.govacs.org Another radical-generating mechanism is Hydrogen Atom Transfer (HAT), where a metal hydride transfers a hydrogen atom (H•) to an alkene, initiating a radical cascade. nih.gov

Concerted pathways , such as the S_N2 reaction, involve a single transition state where bonds are broken and formed simultaneously without the generation of intermediates. While intermolecular S_N2 reactions are challenging for C-F bonds, intramolecular versions are feasible. The definitive evidence for an S_N2 mechanism is the observation of a complete inversion of stereochemistry at the reacting carbon center, which has been confirmed in certain defluorinative cyclization reactions. cas.cn

Organometallic pathways represent a third distinct class, differing from both radical and pure S_N2 mechanisms. These reactions often involve the formation of organometallic 'ate' complexes, such as those formed between an alkyl fluoride and an organozinc or organoaluminum reagent. nih.govacs.org These reactions are not inhibited by radical scavengers, suggesting a non-radical pathway. nih.gov The mechanism is believed to involve the formation of short-lived, lipophilic ion pairs between a carbocation and a zincate anion, which rapidly collapse to the product within a solvent shell. nih.gov The success of these reactions often relies on cryogenic temperatures to manage the reactivity of these intermediates and prevent competing side reactions like elimination. acs.org

Table 4: Comparison of Mechanistic Pathways in Fluorine Chemistry

| Feature | Radical Pathway | Concerted (S_N2) Pathway | Organometallic Pathway |

|---|---|---|---|

| Initiation | Photocatalyst (SET), H• Transfer | Nucleophilic Attack | Formation of 'ate' complex |

| Key Intermediate | Carbon-centered radical | None (single transition state) | Ion pair, organometallic cluster |

| Stereochemistry | Often leads to racemization unless directed | Complete inversion of configuration | Retention or inversion, depends on system |

| Key Evidence | Inhibition by radical scavengers (TEMPO) | Stereochemical outcome (inversion) | Lack of radical inhibition, spectroscopic detection of intermediates |

Synthetic Utility and Transformative Reactions of 3 Fluoro 1 Phenylpropan 1 One

3-Fluoro-1-phenylpropan-1-one as a Key Synthon in Complex Organic Synthesis

This compound serves as a valuable and versatile building block, or synthon, in the field of organic synthesis. Its structure, featuring a reactive ketone group and a fluorine atom, allows for its strategic incorporation into more complex molecules, particularly those with pharmaceutical or agrochemical relevance. The process of retrosynthetic analysis, which involves mentally breaking down a target molecule into simpler precursors, often identifies fragments that can be derived from this fluorinated ketone. govtgirlsekbalpur.comdeanfrancispress.comslideshare.net

Strategic Introduction of Fluorinated Functionalities into Complex Molecules

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. ekb.egtcichemicals.com This is often beneficial in the development of new drugs and agricultural products, where fluorine can enhance metabolic stability, bioavailability, and binding affinity to target proteins. ekb.egresearchgate.net this compound provides a direct route for incorporating a fluorinated three-carbon chain into a larger molecular framework.

The presence of the ketone functionality allows for a variety of carbon-carbon bond-forming reactions. For instance, it can react with organometallic reagents or undergo aldol-type condensations to build more elaborate carbon skeletons. The fluorine atom, being at the β-position to the carbonyl group, influences the reactivity of the molecule and remains as a key structural feature in the final product. This strategic placement is crucial, as the position of fluorine within a molecule can dramatically impact its biological activity.

Recent advancements have highlighted the use of alkyl fluorides as building blocks in cross-coupling reactions. nih.gov While not directly demonstrated for this compound in the provided context, the general principle of using fluorinated synthons is a rapidly developing area of research.

Precursor for Fluorinated Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry. ekb.egmdpi.com Fluorinated heterocycles are of particular interest due to the advantageous properties imparted by the fluorine atom. ekb.eg this compound can serve as a precursor for the synthesis of various fluorinated heterocyclic systems.

For example, the dicarbonyl analogue, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, can be fluorinated and then cyclized in a one-pot reaction to produce 3-fluoroflavones. rsc.orgresearchgate.netrsc.orgnih.gov This demonstrates how the core structure related to this compound can be elaborated into complex heterocyclic frameworks. While this example starts from a dione, it illustrates the utility of the underlying carbon skeleton in constructing fluorinated heterocycles.

Furthermore, α,α-difluoro-β-iodoketones, which can be synthesized from ketones, have been shown to couple with silyl (B83357) enol ethers and ammonia (B1221849) in a photoredox-mediated reaction to form 3-fluoropyridines. acs.org This highlights the potential of derivatives of this compound to be transformed into important heterocyclic structures.

| Precursor Type | Heterocyclic Product | Reaction |

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones | 3-Fluoroflavones | Fluorination and cyclization rsc.orgresearchgate.netrsc.orgnih.gov |

| α,α-Difluoro-β-iodoketones | 3-Fluoropyridines | Photoredox coupling and condensation acs.org |

Building Block for Fluoroalkylated Moieties in Advanced Intermediates

The term "fluoroalkylated moieties" refers to fragments of molecules containing a carbon chain with one or more fluorine atoms. These are important components in many modern pharmaceuticals and agrochemicals. sioc-journal.cn this compound is a direct source for the 3-fluoro-1-phenylpropyl group, which can be incorporated into larger, advanced intermediates.

The synthesis of complex molecules often involves a multi-step process where key building blocks are assembled. This compound can be considered a "fluoroalkylated building block" that introduces both a phenyl ring and a fluoroethyl chain. This is particularly useful in creating libraries of compounds for drug discovery, where systematic modifications are made to a core structure to optimize its biological activity.

For instance, the reaction of 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one (a derivative of the target compound) with diazomethane (B1218177) leads to the formation of a fluoromethyl-substituted oxirane. cdnsciencepub.comcdnsciencepub.com This oxirane is a highly versatile intermediate that can be further transformed into a variety of sulfur-free tertiary α-(fluoromethyl)carbinols, which are valuable chiral building blocks. cdnsciencepub.comcdnsciencepub.com

Chemical Transformations Involving the Ketone and Fluorine Functionalities

The chemical reactivity of this compound is dominated by its two main functional groups: the carbonyl group of the ketone and the carbon-fluorine bond.

Carbonyl Reactivity and Derivatization

The carbonyl group in this compound is electrophilic, meaning the carbon atom has a partial positive charge and is susceptible to attack by nucleophiles. gacariyalur.ac.insoka.ac.jpncert.nic.in This reactivity is fundamental to many of its synthetic applications.

Nucleophilic Addition: The ketone can undergo nucleophilic addition reactions with a wide range of nucleophiles. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. vaia.com It can also react with cyanide to form cyanohydrins or with amines to form imines and enamines. ncert.nic.in

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). soka.ac.jpncert.nic.in This transformation is often a key step in the synthesis of more complex molecules where a hydroxyl group is required.

Enolate Formation: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. ncert.nic.in In the case of this compound, the α-protons are at the C-2 position. The resulting enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of new substituents at the α-position. However, the presence of the fluorine at the β-position can influence the stability and reactivity of this enolate.

Reactions with Indoles: While reactions with 2-fluoro-1-phenylethan-1-one did not proceed, similar fluorinated ketones have been shown to react with indoles in water to form trifluoromethyl(indolyl)phenylmethanols. beilstein-journals.org The lack of reaction with the monofluorinated ketone was attributed to either reduced electrophilicity of the ketone or the presence of enolizable protons at the α-position. beilstein-journals.org

| Reagent | Product Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Base | Enolate |

Reactions at the Fluorinated Carbon Center

The carbon-fluorine bond is generally very strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. However, under certain conditions, reactions involving the fluorinated carbon can occur.

While direct nucleophilic substitution of the fluorine atom in this compound is challenging, modern synthetic methods are emerging that can activate C-F bonds. For example, cross-coupling reactions of alkyl fluorides with organozinc compounds have been developed, driven by the formation of a stable zinc-fluoride bond. nih.gov Such methods could potentially be applied to functionalize the C-3 position of this compound.

Elimination reactions are another possibility. In the presence of a strong base, elimination of hydrogen fluoride (B91410) (HF) could occur to form an α,β-unsaturated ketone, 1-phenylprop-2-en-1-one. The feasibility of this reaction would depend on the acidity of the proton at the C-2 position and the reaction conditions.

It is important to note that the reactivity at the fluorinated carbon is significantly lower than at the carbonyl group, which will be the primary site of reaction under most conditions.

Condensation and Cyclization Reactions Utilizing this compound Scaffolds

The synthetic versatility of this compound stems from the reactivity of its carbonyl group and the adjacent methylene (B1212753) group, which is activated by both the carbonyl and the fluorine atom. These features allow it to serve as a valuable building block in various condensation and cyclization reactions to construct a diverse array of heterocyclic scaffolds. While direct condensation is possible, the molecule is often first converted into a more reactive 1,3-dicarbonyl intermediate via reactions like the Claisen condensation to facilitate subsequent cyclizations with binucleophiles.

Formation of Pyrazole (B372694) Derivatives

The Paal-Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, is a cornerstone of pyrazole synthesis. nih.govorganic-chemistry.org For this compound, a preliminary Claisen condensation with an appropriate ester, such as ethyl acetate, can generate a fluorinated 1,3-diketone intermediate, namely 4-fluoro-1-phenylbutane-1,3-dione. This intermediate can then readily undergo cyclocondensation with hydrazine hydrate (B1144303) or substituted hydrazines to yield fluorinated pyrazoles.

The general reaction proceeds in two steps:

Claisen Condensation: The β-fluoroketone is treated with an ester in the presence of a strong base (e.g., sodium ethoxide) to form the 1,3-diketone. uomustansiriyah.edu.iq

Cyclization: The resulting diketone reacts with a hydrazine, where the two nitrogen atoms act as nucleophiles, attacking the two carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring. nih.govbeilstein-journals.org

The reaction with hydrazine hydrate typically yields a single regioisomer due to the differing reactivity of the two carbonyl groups. The ketone carbonyl is generally more electrophilic than the one derived from the ester.

Table 1: Synthesis of Pyrazole Derivatives from this compound Precursors This table presents representative data based on analogous reactions of fluorinated β-dicarbonyl compounds.

| 1,3-Dicarbonyl Precursor | Hydrazine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-1-phenylbutane-1,3-dione | Hydrazine hydrate | Ethanol, Reflux, 4h | 5-Fluoromethyl-3-phenyl-1H-pyrazole | 85 | beilstein-journals.org |

| 4-Fluoro-1-phenylbutane-1,3-dione | Methylhydrazine | Ethanol, Reflux, 6h | 5-(Fluoromethyl)-1-methyl-3-phenyl-1H-pyrazole & 3-(Fluoromethyl)-1-methyl-5-phenyl-1H-pyrazole (mixture) | 82 (mixture) | beilstein-journals.org |

| 4-Fluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | Acetic Acid, 100°C, 5h | 5-(Fluoromethyl)-1,3-diphenyl-1H-pyrazole | 88 | beilstein-journals.org |

Formation of Pyrimidine (B1678525) Derivatives

Fluorinated pyrimidines are significant in medicinal chemistry, and this compound serves as a precursor for their synthesis. ethernet.edu.et A direct and efficient method involves the reaction of a fluorinated ketone with an amidine hydrochloride. thieme-connect.com This reaction likely proceeds through an initial condensation between the ketone and the amidine to form an imine intermediate. Subsequent intramolecular nucleophilic attack and elimination of hydrogen fluoride lead to the stable aromatic pyrimidine ring. thieme-connect.com This approach avoids the need for a pre-formed 1,3-dicarbonyl compound.

The reaction between a β-fluoroketone derivative and an amidine offers a practical route to 4- or 6-fluoromethyl-substituted pyrimidines.

Table 2: Synthesis of Pyrimidine Derivatives from β-Fluoroketone Scaffolds This table presents representative data based on analogous reactions of α,α,α-trifluoroaryl ketones.

| Ketone Reactant | Amidine Hydrochloride | Base/Solvent | Reaction Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Acetamidine HCl | KHCO₃ / DMF | 12 | 2-Methyl-4-phenyl-6-(fluoromethyl)pyrimidine | 75 | thieme-connect.com |

| This compound | Benzamidine HCl | KHCO₃ / DMF | 12 | 2,4-Diphenyl-6-(fluoromethyl)pyrimidine | 82 | thieme-connect.com |

| This compound | Guanidine HCl | KHCO₃ / DMF | 18 | 2-Amino-4-phenyl-6-(fluoromethyl)pyrimidine | 68 | thieme-connect.com |

| This compound | 4-Chlorobenzamidine HCl | KHCO₃ / DMF | 15 | 2-(4-Chlorophenyl)-4-phenyl-6-(fluoromethyl)pyrimidine | 79 | thieme-connect.com |

Formation of Thiophene (B33073) Derivatives via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgumich.edu It typically involves the condensation of a ketone, an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., morpholine (B109124) or triethylamine). wikipedia.orgnih.gov this compound can function as the ketone component in this reaction. The mechanism is initiated by a Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to afford the thiophene ring. wikipedia.org

Table 3: Synthesis of 2-Aminothiophenes via Gewald Reaction This table presents representative data based on analogous reactions of acetophenone (B1666503) derivatives.

| Ketone | Active Methylene Nitrile | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Malononitrile | Morpholine / Ethanol | 2-Amino-4-phenyl-3-cyano-5-(fluoromethyl)thiophene | 88 | nih.gov |

| This compound | Ethyl cyanoacetate | Morpholine / Ethanol | 2-Amino-3-ethoxycarbonyl-4-phenyl-5-(fluoromethyl)thiophene | 91 | wikipedia.orgnih.gov |

| This compound | Cyanoacetamide | Triethylamine / DMF | 2-Amino-3-carbamoyl-4-phenyl-5-(fluoromethyl)thiophene | 85 | umich.edu |

Intramolecular Cyclization to Form Fluorinated Chromones

When the phenyl group of the β-fluoroketone is appropriately substituted, intramolecular cyclization can occur. For instance, a hydroxyl group at the ortho-position, as in 3-fluoro-1-(2-hydroxyphenyl)propan-1-one, allows for the synthesis of fluorinated chromanone and flavone (B191248) derivatives. researchgate.netnih.gov The reaction is typically catalyzed by acid or base. Under basic conditions, the phenoxide ion acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a six-membered ring. Subsequent dehydration leads to the formation of a 2-(fluoromethyl)chromone. This strategy provides an efficient route to fluorinated analogues of naturally occurring flavonoids. nih.govresearchgate.net

Table 4: Synthesis of Fluorinated Chromones via Intramolecular Cyclization This table presents representative data based on analogous reactions of substituted 1-(2-hydroxyphenyl)ketones.

| Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Fluoro-1-(2-hydroxyphenyl)propan-1-one | H₂SO₄ (cat.), Acetic Acid, 110°C, 3h | 2-(Fluoromethyl)-4H-chromen-4-one | 78 | researchgate.netnih.gov |

| 3-Fluoro-1-(2-hydroxy-4-methoxyphenyl)propan-1-one | Piperidine (cat.), Ethanol, Reflux, 5h | 7-Methoxy-2-(fluoromethyl)-4H-chromen-4-one | 82 | researchgate.netnih.gov |

| 3-Fluoro-1-(2,4-dihydroxyphenyl)propan-1-one | H₂SO₄ (cat.), Acetic Acid, 110°C, 3h | 7-Hydroxy-2-(fluoromethyl)-4H-chromen-4-one | 75 | researchgate.netnih.gov |

Computational Chemistry and Theoretical Studies on 3 Fluoro 1 Phenylpropan 1 One

Density Functional Theory (DFT) Applications in Reaction Mechanism and Energy Profile Studies

Density Functional Theory (DFT) has become a cornerstone in the quantum mechanical simulation of chemical systems, offering a balance between computational cost and accuracy. wiley-vch.deimperial.ac.uk It is widely applied to elucidate the complex mechanisms of organic reactions involving fluorinated compounds. For reactions involving β-fluoroketones like 3-Fluoro-1-phenylpropan-1-one, DFT calculations are instrumental in mapping out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies for different possible pathways.

DFT studies have been successfully used to clarify reaction mechanisms and explain high selectivity in reactions involving similar fluorinated ketones. rsc.org For instance, in transformations like fluorination/semipinacol rearrangements leading to β-fluoroketones, DFT calculations have supported the proposed mechanisms. cas.cn Similarly, in copper-catalyzed aminofluorination of alkenes, DFT calculations and kinetic simulations have been used to explore possible reaction pathways to form β-fluoroamine motifs. acs.org By modeling the energy profiles, researchers can determine the most favorable reaction pathway, providing a theoretical foundation for observed experimental outcomes. DFT has also been used to rationalize the migratory aptitude of aryl groups in radical reactions that form fluorinated ketones. cas.cn

Molecular Modeling for Prediction of Reactivity and Selectivity in Organic Transformations

Molecular modeling, particularly using DFT methods, is a powerful tool for predicting the reactivity and selectivity of organic transformations. wiley-vch.de For this compound, computational models can predict how the molecule will behave in various reactions, guiding the synthesis of desired products.

A key area where modeling is applied is in enantioselective reactions. DFT calculations can model the transition states of a reaction with a chiral catalyst, and the calculated energy differences between the transition states leading to different enantiomers can predict the enantiomeric ratio (e.r.) of the product. nih.gov Studies on similar fluorinated ketones have shown that non-covalent interactions, such as hydrogen bonds involving the fluorine atom (H···F), can play a crucial role in stabilizing one transition state over another, thereby controlling stereoselectivity. rsc.org Analysis using techniques like functional-group symmetry-adapted perturbation theory (F-SAPT) can quantify these non-covalent interactions between a catalyst and a fluoroketone substrate, confirming their role in enhancing stereoselectivity. rsc.org This predictive capability allows for the rational design of catalysts and reaction conditions to achieve high selectivity.

The table below illustrates the type of data generated from DFT calculations to predict reaction outcomes for a generic fluorinated ketone reaction.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio | Role of Fluorine Interaction |

| TS-A (pro-R) | 0.0 | Major | Stabilizing H···F interaction present |

| TS-B (pro-S) | +2.8 | Minor | Steric repulsion and/or lack of stabilizing interaction |

This table is a representative example based on principles from DFT studies on fluorinated ketones. nih.govrsc.org Actual values would require specific calculations for the this compound system.

Prediction of Spectroscopic Parameters and Conformational Analysis

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is essential for structural elucidation. For this compound, DFT can calculate nuclear magnetic resonance (NMR) parameters, such as chemical shifts and coupling constants, with high accuracy. These theoretical predictions are invaluable for interpreting experimental spectra.

Specifically, the calculation of proton-fluorine coupling constants (nJHF) is a powerful application. DFT calculations can determine both the magnitude and the sign of these couplings, which are then compared with experimental values obtained from advanced NMR experiments. unicamp.br This comparison helps to definitively assign the structure and stereochemistry of fluorinated molecules. unicamp.br For example, DFT has been used to rationalize experimental JHF values to identify different isomers of fluoroketone intermediates and fluoroalcohol products in a reaction mixture. unicamp.br

Conformational analysis, another critical aspect of molecular characterization, is also accessible through computational methods. For flexible molecules like this compound, DFT can be used to calculate the energies of different possible conformers to identify the most stable, minimum-energy conformations. nih.gov The presence of the fluorine atom can significantly influence conformational preferences through noncovalent interactions. nih.gov The calculated vibrational frequencies for the most stable conformer can then be compared to experimental infrared (IR) and Raman spectra to confirm the three-dimensional structure of the molecule. nih.govresearchgate.net

| Spectroscopic Parameter | Experimental Value | DFT Calculated Value |

| ¹H NMR Chemical Shift (ppm) | Varies by proton | Predicted via GIAO method |

| ¹³C NMR Chemical Shift (ppm) | Varies by carbon | Predicted via GIAO method |

| Proton-Fluorine Coupling Constant (³JHF, Hz) | ~7-14 Hz (typical range) | ~8-14 Hz (typical range) |

| Vibrational Frequency (cm⁻¹) | Specific to bond | Calculated harmonic frequencies |

This table contains representative data ranges based on computational studies of similar fluorinated organic molecules. unicamp.brresearchgate.net Precise values require specific calculations.

Quantum Chemical Calculations for Electronic Properties and Bond Energies

Quantum chemical calculations provide deep insights into the electronic structure of this compound, which governs its stability and reactivity. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and bond dissociation energies (BDEs) can be determined computationally. emerginginvestigators.orgnrel.gov

Natural Bond Orbital (NBO) analysis and Mulliken population analysis can be used to study intramolecular charge transfer and electron density distribution. researchgate.nettandfonline.com The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.nettandfonline.com For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. tandfonline.com

Calculations can also predict bond dissociation energies (BDEs), which quantify the strength of chemical bonds. nrel.gov For this compound, calculating the C-F bond energy is of particular interest. DFT methods, such as M06-2X, have been shown to provide BDEs with good accuracy, often comparable to higher-level theories. nrel.gov These calculations reveal how fluorination affects the strength of adjacent bonds. mdpi.com

| Calculated Property | Predicted Value/Observation | Significance |

| HOMO Energy | Negative Value (e.g., -5 to -7 eV) | Relates to ionization potential and electron-donating ability |

| LUMO Energy | Negative or Small Positive Value (e.g., -1 to 1 eV) | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | Positive Value (e.g., 4 to 6 eV) | Indicator of chemical stability and reactivity |

| C-F Bond Dissociation Energy | High (e.g., >100 kcal/mol) | Indicates a strong, stable bond |

| C=O Bond Polarity | High | Carbonyl carbon is electrophilic, oxygen is nucleophilic |

This table presents typical ranges and qualitative predictions for a fluorinated ketone based on general quantum chemical principles. nrel.govtandfonline.commdpi.com

Emerging Research Avenues and Future Perspectives for 3 Fluoro 1 Phenylpropan 1 One Chemistry

Development of Novel Catalytic Systems for Highly Selective and Efficient Fluorination

The synthesis of chiral fluorinated compounds, such as the enantiomers of 3-fluoro-1-phenylpropan-1-one, is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. A primary challenge lies in achieving high enantioselectivity in the fluorination of prochiral substrates like 1-phenylpropan-1-one. Research has increasingly focused on the development of sophisticated catalytic systems to address this.

A notable advancement is the use of metal-catalyzed asymmetric fluorination. For instance, cobalt-catalyzed asymmetric α-fluorination of β-ketoesters has been demonstrated using a Co(acac)₂ catalyst with a (R,R)-Jacobsen's salen ligand, yielding products with good enantioselectivity. oup.com Similarly, copper-catalyzed systems, particularly those employing bis(oxazoline)–Cu(OTf)₂ complexes, have shown high efficiency and enantioselectivity in the fluorination of cyclic β-keto esters. rsc.org Titanium-TADDOLate complexes have also been investigated for the asymmetric fluorination of β-ketoesters, demonstrating the potential of chiral metal complexes to promote stereoselective fluorination. beilstein-journals.orgnih.gov

Phase-transfer catalysis offers another powerful strategy. Chiral bifunctional phase-transfer catalysts, featuring bis(diarylhydroxymethyl) substituents on a binaphthyl core, have been successfully applied to the asymmetric fluorination of cyclic β-keto esters, achieving high enantioselectivities. rsc.org Furthermore, amide-based Cinchona alkaloids have been utilized as catalysts for the enantioselective fluorination of 4-substituted pyrazolones, affording products with excellent yields and enantioselectivities with low catalyst loading and short reaction times. rsc.org

Organocatalysis has also emerged as a potent tool for asymmetric fluorination. The enantioselective α-fluorination of racemic α-chloroaldehydes using a chiral organocatalyst has been shown to produce α-chloro-α-fluoroaldehydes with high enantioselectivity, involving a kinetic resolution of the starting material. beilstein-journals.org These catalytic advancements are crucial for accessing enantiomerically enriched fluorinated ketones and their derivatives.

Table 1: Comparison of Catalytic Systems for Asymmetric Fluorination

| Catalyst System | Substrate Type | Key Features | Reference |

| Co(acac)₂ / (R,R)-Jacobsen's salen ligand | β-Ketoesters | Good enantioselectivity in α-fluorination and α-chlorination. | oup.com |

| Bis(oxazoline)–Cu(OTf)₂ complexes | Cyclic β-keto esters | High yields and excellent enantioselectivities (up to 99% ee) at low catalyst loading. | rsc.org |

| Chiral bifunctional phase-transfer catalysts | Cyclic β-keto esters | High enantioselectivities achieved with binaphthyl core catalysts. | rsc.org |

| Titanium–TADDOLate complexes | β-Ketoesters | Demonstrates the utility of chiral metal complexes as Lewis acids to activate substrates. | beilstein-journals.orgnih.gov |

| Amide-based Cinchona alkaloids | 4-Substituted pyrazolones | High yields, excellent enantioselectivities, low catalyst loading, and short reaction times. | rsc.org |

| Chiral organocatalysts | α-Chloroaldehydes | High enantioselectivity through kinetic resolution. | beilstein-journals.org |

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of Fluoroketones

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. mlsu.ac.inijsrst.comijfmr.com Traditional fluorination methods often rely on hazardous reagents, prompting a shift towards more sustainable alternatives. numberanalytics.comcas.cn

One key aspect of green chemistry is the use of safer solvents and reaction media. ijsrst.com Research has demonstrated the direct regioselective fluorination of ketones, including 1-phenylpropan-1-one, in water using a micellar system with Selectfluor as the fluorinating agent. thieme-connect.com The use of an inexpensive ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) promotes the reaction for hydrophobic ketones without the need for prior activation or acid catalysts. For less reactive ketones like 1-phenylpropan-1-one, a higher concentration of the surfactant was found to be optimal. thieme-connect.com

Another principle of green chemistry is the use of renewable feedstocks and energy-efficient processes. mlsu.ac.in The development of fluorinating agents that are safer and easier to handle is a significant step. For example, a new fluorinating quaternary ammonium (B1175870) complex has been developed by combining potassium fluoride (B91410) (KF), a safe and affordable but poorly soluble agent, with tetrabutylammonium (B224687) bromide (Bu4NBr). eurekalert.org This novel reagent exhibits low hygroscopicity and is effective for electrochemical fluorination, offering a greener alternative. eurekalert.org

The overarching goal is to design synthetic routes that are not only efficient but also adhere to the twelve principles of green chemistry, including waste prevention, atom economy, and the use of less hazardous chemical syntheses. ijfmr.comskpharmteco.com

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, better reaction control, and enhanced scalability. nih.govmdpi.com The integration of flow chemistry for the synthesis of fluorinated compounds, including fluoroketones, is a rapidly developing area. researchgate.net

Continuous-flow microreactors have been successfully used for the asymmetric copper-catalyzed fluorination of cyclic β-keto esters, allowing for efficient transformations with short reaction times and high yields. rsc.org Flow systems are particularly advantageous when dealing with hazardous reagents or highly reactive intermediates. For instance, the use of diethylaminosulfur trifluoride (DAST), a volatile and moisture-sensitive fluorinating agent, is made safer and more scalable in a continuous-flow reactor. nih.gov

Flow chemistry also enables the use of gaseous reagents, such as fluorinated greenhouse gases, in a more controlled and efficient manner. rsc.org For example, the trifluoromethylation of ketones using fluoroform has been achieved in a continuous flow system with very short residence times. rsc.org Automated synthesis platforms, often combined with flow chemistry, can further accelerate reaction optimization and the production of libraries of compounds for screening purposes. acs.orgmit.edu These platforms can integrate reaction execution, in-line analysis, and feedback loops for autonomous process development. The combination of flow chemistry and automation holds immense promise for the scalable and on-demand production of this compound and other valuable fluorinated molecules. researchgate.netacs.org

Table 2: Advantages of Flow Chemistry in Fluorination Reactions

| Feature | Benefit | Example Application | Reference |

| Enhanced Safety | Safe handling of hazardous reagents like DAST and gaseous fluorine. | gem-Difluorination of ketones using DAST. | nih.gov |

| Precise Reaction Control | Improved control over temperature, pressure, and mixing. | Asymmetric fluorination in microreactors. | rsc.org |

| Scalability | Facile scale-up from laboratory to production quantities. | Synthesis of pharmaceutical intermediates. | acs.org |

| Use of Gaseous Reagents | Efficient utilization of gases like fluoroform. | Trifluoromethylation of ketones. | rsc.org |

| Automation | High-throughput screening and process optimization. | Automated synthesis of compound libraries. | mit.edu |

Design and Synthesis of Advanced Fluorinated Building Blocks for Complex Molecular Architectures

This compound itself serves as a fundamental building block for the synthesis of more complex molecules. cymitquimica.com The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, making it a valuable strategy in drug discovery and materials science. researchgate.net

The ketone functionality in this compound is a versatile handle for further chemical transformations. It can be readily converted into other functional groups, such as alcohols and imines, allowing for the construction of a wide array of derivatives. nih.gov For example, enantioselective reduction of fluorinated ketones can lead to chiral fluoroalcohols, which are important intermediates for pharmaceuticals. rsc.org

Furthermore, this compound can be a precursor to other advanced fluorinated building blocks. For instance, it can be used in reactions to create molecules with multiple fluorine atoms or to introduce the fluoroethylphenyl ketone moiety into larger, more complex scaffolds. The development of one-pot syntheses, such as the synthesis of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, demonstrates how fluorinated diketones can be transformed into valuable heterocyclic compounds. researchgate.net The strategic use of such building blocks is essential for creating novel molecular architectures with tailored properties for various applications, including the development of new bioactive compounds and materials. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-1-phenylpropan-1-one?

Methodological Answer: The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution. For example, 3-fluorophenyl precursors can react with propanoyl chloride derivatives under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Alternatively, halogen exchange reactions using fluorinating agents like KF in polar aprotic solvents (e.g., DMF) may introduce fluorine at the 3-position post-synthesis. Purification often employs column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (to confirm fluorine position and coupling patterns) and ¹H/¹³C NMR (to identify aromatic protons and carbonyl groups).

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone moiety.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystallographic confirmation, SHELX programs are used for refinement, and ORTEP-3 generates graphical representations of the crystal lattice .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal XRD is the gold standard. Key steps include:

Data Collection : Use a diffractometer with Mo/Kα radiation.

Structure Solution : SHELXS/SHELXD for phase determination via direct methods.

Refinement : SHELXL for least-squares optimization, accounting for fluorine’s high electron density.

Visualization : ORTEP-3 generates thermal ellipsoid plots to depict atomic displacement .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of fluorinated propanones, and how are they addressed?

Methodological Answer: Fluorine’s high electron density can cause absorption errors and anisotropic displacement. Mitigation strategies include:

Q. How does the introduction of a fluorine atom at the 3-position influence the electronic properties and reactivity of 1-phenylpropan-1-one?

Methodological Answer: Fluorine’s electronegativity induces strong inductive effects:

- Electronic Effects : Withdraws electron density, polarizing the carbonyl group and increasing electrophilicity.

- Reactivity : Enhances susceptibility to nucleophilic attack at the carbonyl carbon.

- Steric Effects : Minimal due to fluorine’s small size, but meta-substitution can alter aromatic ring conjugation. Comparative studies with non-fluorinated analogs show reduced electron density at the ketone group via DFT calculations .

Q. What are the mechanistic insights into nucleophilic substitution reactions involving this compound?

Methodological Answer: Fluorine’s electron-withdrawing nature activates the carbonyl carbon for nucleophilic attack (e.g., Grignard reagents). Kinetic studies (e.g., Eyring plots) reveal transition states stabilized by fluorine’s inductive effect. Competing pathways (e.g., enolate formation) are suppressed by steric hindrance at the 3-position. Isotopic labeling (¹⁸O) can track carbonyl oxygen participation .

Q. How can computational methods predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify reactive sites.

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to predict bioactivity. Studies on similar fluorinated ketones demonstrate enhanced binding affinity to hydrophobic enzyme pockets .

Q. How does solvent polarity affect the tautomeric equilibrium of this compound in solution?

Methodological Answer: In polar solvents (e.g., DMSO), the enol tautomer is stabilized via hydrogen bonding, observed via UV-Vis spectroscopy (λ shift ~300 nm). In non-polar solvents (e.g., hexane), the keto form dominates. Variable-temperature NMR quantifies equilibrium constants (Kₑq), showing a 2:1 keto:enol ratio in CDCl₃ at 25°C .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to resolve them?

Methodological Answer: Variations arise from impurities or polymorphic forms. Strategies include:

Repurification : Recrystallize from ethanol/water.

DSC Analysis : Differentiate polymorphs via endothermic peaks.

Cross-Validation : Compare with structurally analogous compounds (e.g., 3-Chloro derivatives) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.